molecular formula C6H4N2O4 B153328 Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI) CAS No. 127574-18-9

Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)

Cat. No. B153328
M. Wt: 168.11 g/mol
InChI Key: NMXZCDVGYFGKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI), commonly known as PDI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and diverse pharmacological properties, which make it a promising candidate for the development of novel drugs.

Mechanism Of Action

The mechanism of action of PDI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response and cancer progression. PDI has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of xanthine oxidase, which generates reactive oxygen species that contribute to oxidative stress.

Biochemical And Physiological Effects

PDI has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PDI has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

PDI has several advantages for lab experiments, including its stability and solubility in various solvents. It can be easily synthesized in high purity and yield, making it a cost-effective compound for research. However, PDI has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by modifying the structure of PDI or by using drug delivery systems.

Future Directions

There are several future directions for the research on PDI. One potential direction is the development of PDI-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is the investigation of PDI as a potential chemotherapeutic agent for the treatment of cancer. Additionally, the development of PDI analogs with improved pharmacokinetic properties and bioavailability is an area of active research.

Synthesis Methods

The synthesis of PDI involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting intermediate is then cyclized to form PDI. This synthesis method has been optimized to yield high purity and yield of PDI.

Scientific Research Applications

PDI has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. PDI has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

CAS RN

127574-18-9

Product Name

Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)

Molecular Formula

C6H4N2O4

Molecular Weight

168.11 g/mol

IUPAC Name

3,7-dihydro-1H-pyrano[3,4-d]imidazole-2,4,6-trione

InChI

InChI=1S/C6H4N2O4/c9-3-1-2-4(5(10)12-3)8-6(11)7-2/h1H2,(H2,7,8,11)

InChI Key

NMXZCDVGYFGKOA-UHFFFAOYSA-N

SMILES

C1C2=C(C(=O)OC1=O)NC(=O)N2

Canonical SMILES

C1C2=C(C(=O)OC1=O)NC(=O)N2

synonyms

Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro- (9CI)

Origin of Product

United States

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